Muscalure

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pest Control

Muscalure is a sex pheromone isolated from the cuticle and feces of female houseflies . It has been used in the field of pest control, specifically for the management of housefly populations .

Method of Application: Muscalure is synthesized and then used in traps or toxic bait formulations to attract male houseflies . The presence of Muscalure in these traps enhances their effectiveness, leading to a higher kill rate .

Results: While the results can vary, studies have shown that traps impregnated with Muscalure can catch up to seven times more flies than those without .

Synthesis for Research Purposes

Muscalure has also been synthesized for research purposes . The synthesis of Muscalure is of interest to researchers studying sex pheromones and their role in insect behavior .

Method of Application: The synthesis of Muscalure involves a series of chemical reactions, starting from oleic acid or oleonitrile . The process involves reaction with organometallic reagents followed by Huang-Minlon reduction .

Results: The synthesis process has been reported to yield Muscalure in high quantities, making it a viable method for researchers needing this compound for their studies .

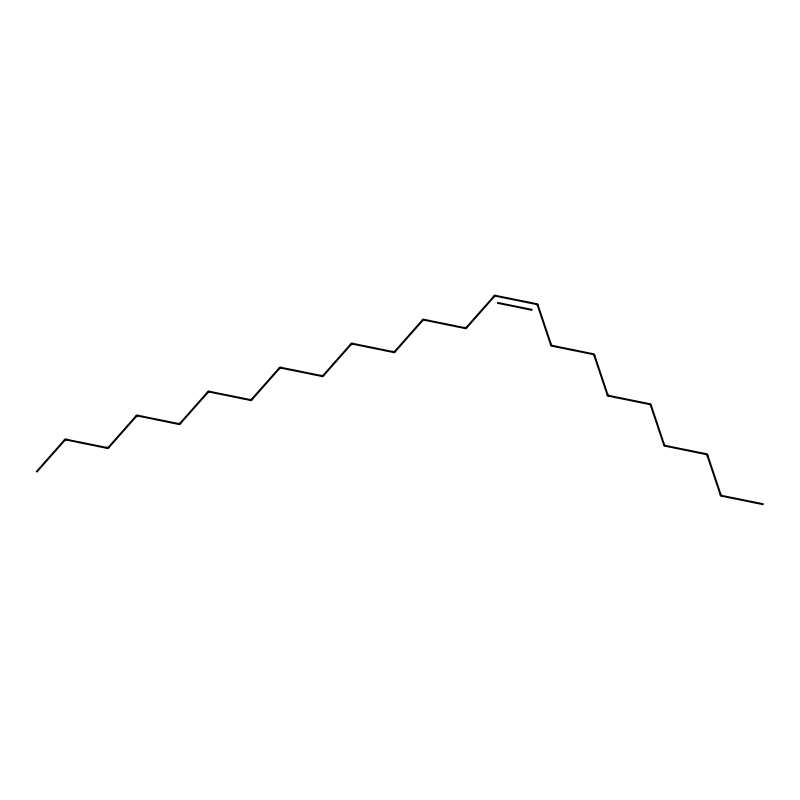

Muscalure, scientifically known as (Z)-9-tricosene, is a long-chain hydrocarbon and a prominent insect pheromone produced by female houseflies (Musca domestica). This compound plays a crucial role in the mating behavior of these flies, as it is released to attract males for reproduction. Muscalure is recognized for its distinctive chemical structure, characterized by a double bond at the ninth carbon position of a tricosane chain, which consists of 23 carbon atoms. It has been identified not only in houseflies but also in other dipteran species, serving as an essential component of their communication systems .

Muscalure acts as a sex pheromone for male houseflies. When released by females, it binds to specific olfactory receptors on the antennae of male flies. This binding triggers a series of neural responses that induce the male to fly towards the source of the pheromone, ultimately leading to mating.

Physical and Chemical Properties

Muscalure is generally considered to have low toxicity for humans and other mammals []. However, as with any chemical, it's important to exercise caution when handling it. Here are some safety considerations:

- Skin and Eye Contact: Avoid direct contact with skin and eyes. Wear gloves and safety glasses when handling.

- Inhalation: Minimize inhalation of dust or vapors.

- Flammability: Muscalure is likely combustible, so avoid open flames or high heat sources.

Muscalure undergoes various chemical transformations, primarily involving its formation and degradation. The biosynthesis of muscalure in houseflies begins with nervonic acid, which is converted into an acyl-CoA derivative. This intermediate undergoes reduction to yield (Z)-15-tetracosenal, which is subsequently decarboxylated to form muscalure. This process is mediated by cytochrome P450 enzymes and requires oxygen and nicotinamide adenine dinucleotide phosphate .

In synthetic chemistry, muscalure can be produced through several methods, including:

- Electrolysis: The mixed Kolbe electrolysis of oleic acid and heptanoic acid yields muscalure alongside other products .

- Reduction reactions: Utilizing organometallic reagents followed by Huang-Minlon reduction can effectively synthesize muscalure from oleic acid or oleonitrile .

Muscalure functions primarily as a sex pheromone, crucial for the mating success of female houseflies. Its presence on the cuticle of females significantly enhances male attraction, leading to increased mating rates. Laboratory studies have demonstrated that traps baited with muscalure capture significantly more male flies compared to those without it . Additionally, muscalure is involved in other behavioral interactions among insects, such as communication during the waggle dance in bees .

Several synthesis methods have been developed to produce muscalure:

- Electrochemical Synthesis: Involves the electrolysis of fatty acids to yield muscalure along with other hydrocarbons .

- Organometallic Reactions: Starting from oleic acid or oleonitrile, reactions with organometallic reagents followed by reductions can yield high purity muscalure .

- Hydroboration: A stereospecific synthesis method that utilizes hydroboration techniques to produce cis alkenes, including muscalure .

These methods vary in complexity and yield but provide valuable pathways for both research and commercial applications.

Muscalure's primary application lies in pest control as an attractant in traps designed to capture male houseflies. By luring males away from females, these traps effectively disrupt the reproductive cycle of housefly populations. Commercial products such as Maxforce Quickbayt utilize muscalure for this purpose, making it a critical component in integrated pest management strategies . Additionally, its role as a model compound in studies of insect pheromones contributes to our understanding of chemical ecology.

Research on muscalure has focused on its interactions with various insect species and its effectiveness as a lure. Studies have shown that the addition of muscalure enhances the efficacy of toxic bait formulations for houseflies, leading to improved control measures in agricultural settings . Furthermore, olfactometer tests have confirmed that houseflies exhibit strong behavioral responses to muscalure compared to other compounds, indicating its specificity as a sex attractant .

Muscalure shares structural similarities with several other long-chain hydrocarbons and pheromones. Here are some comparable compounds:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| (Z)-9-heptacosene | C27H54; similar long-chain structure | Found in various insects; less studied than muscalure |

| n-Tricosane | C23H48; saturated hydrocarbon | Lacks the double bond characteristic of muscalure |

| (Z)-9-pentacosene | C25H50; unsaturated hydrocarbon | Used in similar ecological contexts but less effective as a pheromone |

| (Z)-15-tetracosenal | C23H46O; aldehyde precursor in biosynthesis | Directly involved in the biosynthesis pathway of muscalure |

Muscalure's uniqueness lies in its specific role as a sex pheromone for houseflies and its effectiveness in attracting males for mating purposes. Its distinct chemical structure allows it to elicit strong behavioral responses from male flies, setting it apart from similar compounds.

The identification of muscalure represents a significant milestone in insect chemical ecology research. (Z)-9-tricosene was the first cuticular hydrocarbon (CHC) pheromone identified from a dipteran species, specifically the housefly, Musca domestica. This discovery followed the groundbreaking work on bombykol from the silkworm moth, which was the first active pheromone chemically identified in 1959. While bombykol's initial characterization required isolation from 500,000 female abdominal glands followed by fractional distillation, modern analytical instruments have significantly streamlined the identification process for compounds like muscalure.

Muscalure's identification as a sex pheromone expanded our understanding of chemical communication in insects beyond lepidopteran species. Female houseflies produce this compound to attract males for mating, and it is found in both the feces and cuticle of females. The discovery of muscalure as a housefly sex attractant led to its commercial application in pest control strategies, demonstrating how fundamental research in chemical ecology can translate to practical applications.

Taxonomic Specificity in Dipteran Communication Systems

While muscalure is primarily associated with Musca domestica, research has revealed its role in other dipteran species' communication systems. In addition to serving as a sex pheromone in houseflies, muscalure has been identified as one of the communication pheromones released during the waggle dance in bees, suggesting evolutionary conservation of certain chemical signals across diverse insect orders.

Recent studies have expanded our understanding of pheromone communication in other dipterans. For example, research on Drosophila suzukii (spotted wing drosophila) has identified (Z)-9-tricosene among 18 compounds released by both sexes, suggesting it may function as either a sex or aggregation pheromone in this economically important pest species. This finding is particularly significant as D. suzukii lacks cVA ((Z)-11-octadecenyl acetate), a key pheromone in the melanogaster group, indicating possible evolutionary replacement with compounds like (Z)-9-tricosene.

The taxonomic distribution of muscalure and related compounds illustrates the complexity of chemical communication systems across Diptera. While the specific roles may vary between species, the presence of similar molecules across diverse taxa points to potential evolutionary conservation of certain chemical signaling pathways in insect communication.

Nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated fatty acid, serves as the primary biosynthetic precursor for Muscalure in female houseflies. The pathway initiates with the activation of nervonic acid to its acyl-CoA derivative, nervonoyl-CoA, via acyl-CoA synthetases [5]. This activated intermediate undergoes a two-step reductive process: first, reduction to the corresponding aldehyde by a fatty acyl-CoA reductase, followed by decarbonylation to yield the 23-carbon alkene (Z)-9-tricosene [1] [5].

Sex-specific regulation of this pathway ensures Muscalure production occurs predominantly in females. Microsomal preparations from female houseflies exhibit distinct substrate specificity, halting elongation at 24-carbon acyl-CoA intermediates, whereas male-derived microsomes elongate substrates beyond 28 carbons [5]. This divergence ensures nervonoyl-CoA accumulates in females, directing metabolic flux toward pheromone biosynthesis rather than structural lipid production.

Table 1: Substrate Specificity of Fatty Acyl-CoA Elongases in Musca domestica

| Sex | Primary Substrate | Elongation Product | Hydrocarbon Output |

|---|---|---|---|

| Female | Oleoyl-CoA (18:1) | Nervonoyl-CoA (24:1) | (Z)-9-tricosene |

| Male | Oleoyl-CoA (18:1) | Heptacosanoyl-CoA (27:1) | (Z)-9-heptacosene |

Data derived from microsomal assays demonstrate that female elongases terminate chain extension at 24 carbons, enabling efficient conversion to Muscalure [5].

Cytochrome P450-Mediated Decarboxylation Mechanisms

The final decarbonylation step in Muscalure biosynthesis is catalyzed by cytochrome P450 enzymes, which remove the carbonyl group from the fatty aldehyde intermediate. While specific P450 isoforms in Musca domestica remain uncharacterized, homologous systems in related arthropods provide mechanistic insights. For example, CYP4G subfamily members in Drosophila melanogaster catalyze analogous reactions, converting aldehydes to hydrocarbons through oxidative cleavage [1] [3].

In the housefly, this reaction likely involves a P450-dependent monooxygenase that abstracts a hydrogen atom from the aldehyde substrate, generating a radical intermediate. Subsequent recombination releases carbon monoxide and yields the unsaturated hydrocarbon [1]. Structural studies of insect P450s suggest conserved active-site residues stabilize the aldehyde moiety during this process, ensuring positional specificity for the Z-9 double bond [3].

Key Features of P450-Mediated Decarbonylation:

- Substrate Specificity: Preferential activity toward 24-carbon aldehydes derived from nervonic acid [5].

- Redox Coupling: Requires NADPH-cytochrome P450 oxidoreductase for electron transfer [1].

- Spatial Regulation: Localized to endoplasmic reticulum membranes in pheromone-producing cells [3].

Role of Fatty Acyl-CoA Elongases in Chain Modification

Fatty acyl-CoA elongases determine hydrocarbon chain length by regulating the iterative addition of two-carbon units to growing acyl chains. In Musca domestica, these enzymes exhibit sexual dimorphism, with female-specific isoforms favoring production of 24-carbon intermediates. Heterologous expression studies in yeast demonstrate that elongase specificity arises from structural variations in substrate-binding pockets. For instance, maize 3-ketoacyl-CoA synthase (KCS) isozymes produce distinct very long-chain fatty acid profiles when expressed in Saccharomyces cerevisiae, highlighting the functional diversity of elongase complexes [4].

Mechanistic Insights from Comparative Biology:

- Drosophila mojavensis: Evolutionary adaptation to desert environments has selected for elongases (mElo) producing 28–32-carbon methyl-branched hydrocarbons, underscoring the role of elongase plasticity in ecological adaptation [7].

- Zea mays KCS Isozymes: Complementation assays in yeast reveal that specific KCS variants (e.g., KCS1, KCS5) restore elongation activity in scelo2;scelo3 mutants, paralleling the functional specialization of housefly elongases [4].

In female houseflies, elongase complexes likely comprise four core subunits: 3-ketoacyl-CoA synthase, 3-ketoacyl-CoA reductase, hydroxyacyl-CoA dehydratase, and enoyl-CoA reductase. Transcriptional regulation of these subunits ensures preferential production of nervonoyl-CoA, aligning elongation activity with pheromone biosynthetic demands [5] [7].

Ecdysteroid signaling represents a critical regulatory mechanism in the biosynthesis of muscalure and other cuticular hydrocarbons. The steroid hormone 20-hydroxyecdysone serves as the primary active form of ecdysone in insects, controlling molting, metamorphosis, and various physiological processes including pheromone production [1] [2]. In the context of muscalure biosynthesis, ecdysteroids function through their nuclear receptor complex consisting of the ecdysone receptor and ultraspiracle, which together regulate the transcription of genes involved in hydrocarbon production [3].

Research has demonstrated that ecdysteroid signaling is essential for maintaining oenocyte cells, the specialized epidermal cells responsible for cuticular hydrocarbon synthesis [3] [1]. These cells express ecdysteroid receptors throughout development, indicating a functional feedback mechanism between hormone levels and hydrocarbon production capacity [4]. The disruption of ecdysteroid metabolism through genetic manipulation of steroid dehydrogenase genes leads to significant reductions in cuticular hydrocarbon levels, including muscalure, accompanied by decreased oenocyte survival and desiccation resistance [3].

Studies in Drosophila have revealed that the gene spidey, encoding a putative steroid dehydrogenase, plays a crucial role in ecdysteroid metabolism and pheromone production [3]. Transcriptional silencing of this gene during adulthood results in striking loss of oenocyte cells and concomitant reduction of cuticular hydrocarbons. The phenotype can be partially rescued by 20-hydroxyecdysone supplementation, confirming the direct role of ecdysteroid signaling in maintaining the cellular machinery for hydrocarbon biosynthesis [3].

The molecular mechanism involves ecdysteroid-responsive transcription factors that regulate the expression of key enzymes in the hydrocarbon biosynthetic pathway [5]. Halloween genes, which encode cytochrome P450 enzymes essential for ecdysteroid biosynthesis, are under complex transcriptional control involving factors such as FoxO and ultraspiracle [5]. The coordinated regulation ensures that ecdysteroid production and subsequent pheromone biosynthesis respond appropriately to developmental and environmental cues.

Table 1: Key Ecdysteroid-Responsive Genes in Hydrocarbon Biosynthesis

| Gene Family | Function | Expression Pattern | Ecdysteroid Regulation |

|---|---|---|---|

| Halloween genes | Ecdysteroid biosynthesis | Prothoracic gland | Positive feedback |

| Cytochrome P450 | Terminal hydrocarbon synthesis | Oenocytes | Direct transcriptional activation |

| Spidey | Steroid dehydrogenase | Oenocytes and fat body | Maintains 20-hydroxyecdysone levels |

| EcR/USP complex | Nuclear hormone receptors | Widespread | Transcriptional regulation |

The temporal regulation of ecdysteroid signaling correlates with periods of active pheromone production in insects [6]. Ovarian-produced ecdysteroids have been specifically implicated in regulating hydrocarbon production in female house flies, resulting in the synthesis of muscalure and methyl-branched hydrocarbons that function in sex pheromone communication [6]. This regulatory mechanism ensures that pheromone production is synchronized with reproductive maturity and environmental conditions conducive to mating behavior.

Juvenile Hormone III Synergy and Antagonism

Juvenile Hormone III exhibits complex interactions with ecdysteroid signaling pathways, creating both synergistic and antagonistic effects on muscalure production depending on developmental context and tissue specificity [7] [8]. The molecular basis for these interactions involves cross-talk between juvenile hormone and ecdysteroid signaling proteins, including the methoprene-tolerant protein which binds Juvenile Hormone III with high affinity [9] [10].

Research has established that Juvenile Hormone III and 20-hydroxyecdysone antagonize each other's biosynthesis in major endocrine organs [7]. Juvenile Hormone III suppresses ecdysone biosynthesis and inhibits metamorphosis, while 20-hydroxyecdysone suppresses Juvenile Hormone III biosynthesis and promotes metamorphosis [7]. This mutual antagonism creates a regulatory switch that determines the timing and magnitude of pheromone production throughout insect development.

The synergistic aspects of Juvenile Hormone III and ecdysteroid interaction become apparent in specific physiological contexts. In bark beetles, Juvenile Hormone III treatment induces the expression of genes in the mevalonate pathway, including terminal isoprenyl diphosphate synthase, which are essential for pheromone component biosynthesis [11]. This induction occurs in a sex-specific manner, with males showing 35-fold upregulation of mevalonate pathway genes following Juvenile Hormone III application [11].

Protein-protein interactions between the juvenile hormone receptor methoprene-tolerant and ecdysteroid receptor components provide the molecular foundation for hormone crosstalk [9]. Reporter assays have demonstrated that methoprene-tolerant protein forms heterodimers with both ecdysone receptor and ultraspiracle proteins, enabling coordinated responses to both hormone classes [9] [10]. These protein complexes can induce reporter gene activity in the absence of ligand, suggesting constitutive interactions that are modulated by hormone availability.

Table 2: Juvenile Hormone III and Ecdysteroid Interaction Outcomes

| Developmental Stage | JH III Effect | Ecdysteroid Effect | Net Result on Pheromone Production |

|---|---|---|---|

| Early larval | Maintains larval cuticle synthesis | Low levels | Minimal pheromone production |

| Late larval | Prevents premature metamorphosis | Rising levels | Preparation for pheromone synthesis |

| Pupal | Declining levels | Peak concentration | Commitment to adult pheromone program |

| Adult reproductive | Task-specific regulation | Cyclic oscillations | Active pheromone production |

The tissue-specific expression patterns of hormone receptors and biosynthetic enzymes create spatial heterogeneity in hormone responsiveness [12]. Juvenile Hormone III biosynthesis occurs primarily in the corpora allata through the mevalonate pathway, involving 13 discrete enzymatic reactions that are transcriptionally co-regulated as a single unit [12]. The late steps of this pathway share enzymatic machinery with pheromone biosynthesis, creating potential competition for metabolic precursors.

Environmental and nutritional factors modulate the balance between Juvenile Hormone III and ecdysteroid signaling [12]. In mosquitoes, four distinct physiological states of the corpora allata have been identified based on nutritional status: inactive, active, modulated, and suppressed [12]. Each state represents a different balance of hormone production that influences downstream pheromone biosynthetic capacity.

Neuropeptide Modulation of Hydrocarbon Biosynthesis

Neuropeptides represent a diverse class of signaling molecules that provide fine-tuned regulation of hydrocarbon biosynthesis through multiple mechanisms including direct enzymatic control, cellular maintenance, and metabolic coordination [13] [14]. The oxytocin/vasopressin-like peptide inotocin has emerged as a key regulator of cuticular hydrocarbon synthesis, with specific expression patterns that correlate with behavioral transitions and environmental adaptation requirements [13] [14].

Inotocin signaling demonstrates remarkable specificity for oenocyte function, with the inotocin receptor being specifically expressed in these specialized hydrocarbon-producing cells [13] [14]. In situ hybridization studies have revealed that inotocin receptor expression is highest in worker ants that have transitioned from nursing to foraging behaviors, coinciding with increased demands for desiccation resistance [13]. This behavioral correlation suggests that neuropeptide signaling provides adaptive plasticity in pheromone production capacity.

The molecular mechanism of inotocin action involves regulation of cytochrome P450 4G1 expression, the key enzyme responsible for the final step in hydrocarbon biosynthesis [13] [14]. Disruption of inotocin signaling through dsRNA injection targeting the inotocin receptor, combined with pharmacological treatments using identified antagonists, results in reduced cytochrome P450 4G1 expression and decreased cuticular hydrocarbon synthesis [13]. This regulatory pathway directly links neuropeptide signaling to the terminal steps of muscalure biosynthesis.

Additional neuropeptides contribute to the complex regulatory network governing hydrocarbon production. Allatostatin C functions as an inhibitory regulator of juvenile hormone synthesis in the corpora allata, indirectly affecting pheromone production through modulation of the broader hormonal environment [15] [16]. The peptide exhibits circadian expression patterns in clock-associated neurons, suggesting temporal coordination of pheromone biosynthetic capacity with daily behavioral rhythms [16].

Table 3: Neuropeptide Regulatory Networks in Hydrocarbon Biosynthesis

| Neuropeptide | Primary Target | Mechanism of Action | Effect on Muscalure Production |

|---|---|---|---|

| Inotocin | Oenocytes | Direct regulation of CYP4G1 | Positive regulation |

| Allatostatin C | Corpora allata | Inhibition of JH synthesis | Indirect negative regulation |

| PBAN | Pheromone glands | Activation of biosynthetic enzymes | Positive regulation (species-specific) |

| Insulin-like peptides | Multiple tissues | Metabolic coordination | Indirect positive regulation |

Pheromone Biosynthesis Activating Neuropeptide represents another important regulatory molecule, originally characterized for its role in moth sex pheromone production but now recognized to have broader functions across insect orders [17]. In fire ants, PBAN regulates trail pheromone biosynthesis in the Dufour's gland through activation of biosynthetic cascades [17]. RNA interference knockdown of either PBAN gene expression in subesophageal ganglia or PBAN receptor gene expression in target glands inhibits pheromone biosynthesis, demonstrating the essential nature of this neuropeptide pathway.

The integration of neuropeptide signaling with other regulatory mechanisms creates a sophisticated control system for pheromone production. Insulin-like peptides coordinate metabolic processes necessary for hydrocarbon synthesis, ensuring adequate precursor availability and energy metabolism [18]. These peptides influence glucose uptake, glycolysis, and ATP production in target tissues, providing the metabolic foundation for active pheromone biosynthesis.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]